REACTION_CXSMILES
|
[CH:1]([C:3]1[C:4]([C:12]([O:14]C)=O)=[CH:5][N:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][CH2:7]2)=O.[OH-].[NH3+:17][NH2:18]>>[CH:1]1[C:3]2=[C:11]3[N:6]([CH:5]=[C:4]2[C:12](=[O:14])[NH:18][N:17]=1)[CH2:7][CH2:8][CH2:9][CH2:10]3 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(=CN2CCCCC12)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH3+]N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NNC(C=2C1=C1CCCCN1C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |